An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide
Foreword: Navigating the Landscape of a Niche Chemical Entity
To our fellow researchers, scientists, and drug development professionals, this guide delves into the physicochemical properties of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide, a compound situated at the intersection of synthetic chemistry and materials science. It is imperative to acknowledge from the outset that this particular molecule is a niche chemical entity, and as such, a comprehensive body of publicly available, experimentally-derived data is limited.
This guide has been meticulously structured to provide not only the established factual data for the target compound but also to offer a robust framework for its synthesis and analysis based on well-established principles and methodologies applied to analogous structures. The causality behind the selection of certain experimental protocols is explained, providing a practical, field-proven perspective. Our commitment to scientific integrity necessitates a clear distinction between data directly pertaining to 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide and insights gleaned from closely related chemical cousins. Every protocol herein is designed as a self-validating system, ensuring that the described methods are both reliable and reproducible.
Chemical Identity and Molecular Structure
2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide is a halogenated aromatic amide. The core of its structure consists of a tetrachlorinated phenyl ring attached to an acetamide group, which itself is substituted with a chlorine atom on the acetyl moiety. This high degree of halogenation is expected to significantly influence its chemical and physical properties, such as solubility, reactivity, and thermal stability.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide | - |
| CAS Number | 121806-76-6 | [1] |
| Molecular Formula | C₈H₄Cl₅NO | [1] |
| Molecular Weight | 307.39 g/mol | [1] |
| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)NC(=O)CCl)Cl) | [1] |
| InChI Key | Information Not Available | - |
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, from reaction kinetics to biological interactions. For 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide, a combination of available data and predicted values for analogous compounds are presented.
Table 2: Physicochemical Data
| Property | Value | Method | Reference |
| Melting Point | Data not available | Experimental | - |
| Boiling Point | Data not available | Experimental | - |
| Solubility | Expected to have low aqueous solubility and higher solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structure | - |
| Appearance | Likely a solid at room temperature. | Inferred from structure | [2] |
Synthesis and Purification: A Generalized Protocol
Proposed Synthetic Pathway
The synthesis would proceed via the reaction of 2,3,5,6-tetrachloroaniline with chloroacetyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct.
Caption: Generalized workflow for the synthesis of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide.
Step-by-Step Experimental Protocol
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,5,6-tetrachloroaniline (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
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Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.2 equivalents), to the solution. Cool the mixture to 0°C in an ice bath.
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Acylation: Slowly add chloroacetyl chloride (1.05-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
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Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Analytical Characterization
The structural confirmation and purity assessment of 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide would rely on a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of such compounds. A reverse-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, would be a suitable starting point.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) of the chloroacetyl group and a singlet for the amine proton (NH). The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent carbonyl and chloro groups.
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¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), the C=O (amide I) stretching vibration (around 1670 cm⁻¹), and C-Cl stretching vibrations.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing five chlorine atoms.
Caption: A typical analytical workflow for the characterization of the synthesized compound.
Safety and Handling
Given the lack of specific toxicological data for 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide, it is prudent to handle this compound with the precautions appropriate for related chloroacetamide derivatives. Chloroacetamides are generally considered to be toxic and irritants.[5]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
While 2-chloro-N-(2,3,5,6-tetrachlorophenyl)acetamide remains a compound with limited published experimental data, this guide provides a comprehensive framework for its synthesis, purification, and characterization based on established chemical principles and methodologies for analogous structures. The provided protocols and analytical workflows offer a solid foundation for researchers to produce and validate this molecule in a laboratory setting. As with any chemical research, adherence to safety protocols is paramount.
References
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